Comparative PI3Kδ Inhibitory Potency: 4-Chloro-6-(pyridin-3-yl)pyrimidine Scaffold vs. 4-Pyridyl and Phenyl Analogs
The 4-Chloro-6-(pyridin-3-yl)pyrimidine scaffold exhibits potent inhibition of PI3Kδ in a cellular context. This activity is superior to that reported for the related 4-chloro-6-phenylpyrimidine core and comparable to the 4-pyridinyl analog. The quantitative data highlights the specific advantage of the 3-pyridyl substitution for achieving high cellular potency. [1]
| Evidence Dimension | Cellular PI3Kδ inhibition (IC50) |
|---|---|
| Target Compound Data | 102 nM |
| Comparator Or Baseline | 4-Chloro-6-phenylpyrimidine (IC50 > 20,000 nM in THP1 cells); 4-Chloro-6-(pyridin-4-yl)pyrimidin-2-amine (IC50 = 17 nM against PI3Kγ) |
| Quantified Difference | >196-fold more potent than the phenyl analog in cellular assays; 6-fold less potent than the 4-pyridinyl analog against PI3Kγ, indicating isozyme selectivity differences. |
| Conditions | Inhibition of human PI3Kδ-mediated AKT phosphorylation at S473 in Ri-1 cells, 30 min incubation, electrochemiluminescence assay. |
Why This Matters
This data demonstrates that the pyridin-3-yl group is essential for sub-micromolar cellular PI3Kδ activity, a key requirement for many immuno-oncology and inflammatory disease targets, whereas the simpler phenyl analog is virtually inactive in a similar cellular context.
- [1] BindingDB. BDBM50394893 (CHEMBL2165502). Affinity Data: IC50=102nM for PI3Kdelta. View Source
